molecular formula C9H8N2O B13148467 2-Acetyl-5-aminobenzonitrile

2-Acetyl-5-aminobenzonitrile

Cat. No.: B13148467
M. Wt: 160.17 g/mol
InChI Key: KHXPZWDHAWLSAW-UHFFFAOYSA-N
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Description

2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzonitrile and is characterized by the presence of an acetyl group at the second position and an amino group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-aminobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-aminobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-5-aminobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-5-aminobenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain biological applications.

    5-Amino-2-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.

    2-Amino-5-acetylbenzonitrile: Similar structure but different positioning of functional groups, affecting its chemical properties.

Uniqueness

2-Acetyl-5-aminobenzonitrile is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications where specific reactivity is required.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-acetyl-5-aminobenzonitrile

InChI

InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3

InChI Key

KHXPZWDHAWLSAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)C#N

Origin of Product

United States

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